Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1216963-67-5
Cat. No.: VC8441431
Molecular Formula: C25H24ClF3N2O3S
Molecular Weight: 525 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216963-67-5 |
|---|---|
| Molecular Formula | C25H24ClF3N2O3S |
| Molecular Weight | 525 g/mol |
| IUPAC Name | ethyl 6-benzyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C25H23F3N2O3S.ClH/c1-2-33-24(32)21-19-11-12-30(14-16-7-4-3-5-8-16)15-20(19)34-23(21)29-22(31)17-9-6-10-18(13-17)25(26,27)28;/h3-10,13H,2,11-12,14-15H2,1H3,(H,29,31);1H |
| Standard InChI Key | HATSYSKYOIWBMU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F.Cl |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F.Cl |
Introduction
Chemical Identity and Molecular Properties
The molecular formula of ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is C₂₄H₂₃ClF₃N₃O₃S, with a molecular weight of 550.0 g/mol. Its IUPAC name reflects the substitution pattern: the tetrahydrothieno[2,3-c]pyridine core is functionalized at position 6 with a benzyl group, at position 2 with a 3-(trifluoromethyl)benzamido moiety, and at position 3 with an ethyl ester. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical contexts .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃ClF₃N₃O₃S |
| Molecular Weight | 550.0 g/mol |
| IUPAC Name | Ethyl 6-benzyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
| CAS Registry Number | Not yet assigned |
| SMILES | Cl.CCOC(=O)C1=C(SC2=C1CCN(Cc3ccccc3)C2)NC(=O)c4cccc(c4)C(F)(F)F |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely follows a multi-step sequence, as inferred from analogous tetrahydrothienopyridine derivatives :
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Core Formation: Cyclocondensation of a thiophene precursor with a pyridine derivative under acidic conditions generates the tetrahydrothieno[2,3-c]pyridine scaffold.
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Benzyl Introduction: Alkylation at position 6 using benzyl bromide or chloride in the presence of a base such as potassium carbonate.
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Amidation at Position 2: Coupling of 3-(trifluoromethyl)benzoyl chloride to the amine group via Schotten-Baumann or carbodiimide-mediated reactions.
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Esterification: Installation of the ethyl ester at position 3 using ethyl chloroformate or ethanol under Mitsunobu conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key challenges include regioselectivity during alkylation and maintaining stereochemical integrity at chiral centers. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .
Spectroscopic Characterization
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¹H NMR: Peaks corresponding to the benzyl protons (δ 7.20–7.40 ppm), ethyl ester (δ 1.20–1.40 ppm for CH₃, δ 4.10–4.30 ppm for CH₂), and trifluoromethyl group (singlet near δ 3.80 ppm) are anticipated.
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¹³C NMR: Resonances for the carbonyl carbons (ester: ~170 ppm; amide: ~165 ppm) and the CF₃ carbon (~125 ppm, q, J = 288 Hz) confirm functional groups.
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MS (ESI+): A molecular ion peak at m/z 514.1 [M-Cl]⁺ aligns with the molecular formula .
Structural and Electronic Features
The tetrahydrothienopyridine core adopts a boat-like conformation, as observed in crystallographic studies of related compounds . The benzyl group at position 6 introduces steric bulk, potentially influencing binding interactions in biological targets. The trifluoromethylbenzamido moiety enhances lipophilicity and metabolic stability, while the ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.
Table 2: Comparative Analysis of Analogous Compounds
Research Challenges and Future Directions
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Synthetic Optimization: Improving yields in the alkylation and amidation steps remains a priority. Transitioning from batch to flow chemistry could enhance scalability.
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Solubility Profiling: The hydrochloride salt improves aqueous solubility, but further formulation studies are needed to address precipitation in physiological buffers.
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Target Identification: High-throughput screening against kinase libraries or GPCR panels is essential to elucidate mechanism of action.
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Metabolic Stability: Assessing esterase-mediated hydrolysis rates will inform prodrug design and dosing regimens .
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